molecular formula C17H19N3O B8200118 (S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole

(S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No.: B8200118
M. Wt: 281.35 g/mol
InChI Key: DBVSDWGHUBOUNP-OAHLLOKOSA-N
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Description

Chiral Oxazoline-Bipyridine Hybrid Architectures for Enantioselective Control

The integration of a 2,2'-bipyridine scaffold with a chiral oxazoline ring in (S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole creates a rigid, C2-symmetric ligand framework. This design leverages the bipyridine’s strong σ-donor and π-acceptor properties alongside the oxazoline’s stereodirecting capabilities. X-ray crystallographic studies of related iron(II) and palladium(II) complexes show that the oxazoline nitrogen coordinates trans to the reactive site, aligning the tert-butyl group to shield one enantiotopic face of the substrate.

The synthesis of this ligand involves a seven-step sequence starting from 2,2'-bipyridine (Scheme 1). Key steps include:

  • Nitration and reduction to introduce amino groups at the 6 and 6' positions.
  • Amide formation with 2-pyridinecarbonyl chloride, followed by cyclization using SOCl2 to generate the oxazoline rings.
  • Chiral resolution via HPLC to isolate the (S)-enantiomer with ≥97% purity and 99% ee.

Table 1: Synthetic yields and conditions for bipybox ligands

Ligand R Group Base Solvent Yield (%)
1a i-Pr NaOH MeOH 92
1b Bn NaOH CH2Cl2 91
1c i-Bu NaH THF 80
1d s-Bu NaH THF 85

tert-Butyl Substituent Effects on Ligand Conformation and Steric Demand

The tert-butyl group at the 4-position of the oxazoline ring induces a pronounced "push–pull" electronic effect, enhancing the ligand’s ability to stabilize electron-rich metal centers. In nickel complexes, the Ni–C bond trans to the oxazoline is elongated (2.11 Å vs. 2.03 Å trans to pyridine), reflecting the stronger trans-influence of the tert-butyl group. This asymmetry polarizes the metal center, directing nucleophilic attack toward the less hindered face.

Steric parameters (Table 2):

  • Tolman cone angle : 168° for the tert-butyl group vs. 142° for isopropyl.
  • % VBur : 35.2 (tert-butyl) vs. 28.1 (benzyl).

These metrics correlate with enantioselectivity in hydrosilylation reactions. For acetophenone reduction using Fe(OAc)2 and PhSiH3, the tert-butyl-substituted ligand achieves 93% ee, compared to 75% ee for a benzyl analog.

Comparative Analysis of Bidentate vs. Tridentate Coordination Modes

While traditional bidentate ligands (e.g., bipyridine) exhibit rapid ligand exchange, the tridentate coordination of (S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole enhances catalytic stability. In palladium-catalyzed 1,4-conjugate additions, the ligand’s tridentate binding mode suppresses β-hydride elimination, enabling high yields (up to 99%) and enantioselectivities (up to 98% ee).

Table 3: Catalytic performance across coordination modes

Reaction Ligand Type Yield (%) ee (%)
Hydrosilylation (Fe) Tridentate 99 93
Conjugate Addition (Pd) Tridentate 95 98
Aziridination (Cu) Bidentate 82 85

DFT calculations reveal that tridentate coordination lowers the activation energy for oxidative addition by 12–15 kJ/mol compared to bidentate systems. The tert-butyl group further stabilizes transition states through van der Waals interactions with substrate aryl groups.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-17(2,3)15-11-21-16(20-15)14-9-6-8-13(19-14)12-7-4-5-10-18-12/h4-10,15H,11H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVSDWGHUBOUNP-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Amidation of (S)-tert-Leucinol

Picolinic acid (5) reacts with (S)-tert-leucinol (6) under carbodiimide-mediated coupling conditions (EDCI, HOBt, DCM) to form amide-alcohol 4 in 92% yield. Critical parameters include:

  • Temperature: 0°C to room temperature

  • Reagent stoichiometry: 1.2 equivalents of N-methylmorpholine

  • Purification: Silica gel chromatography (4:1 hexanes/acetone)

Step 2: Cyclization via Thionyl Chloride Activation

Amide 4 is treated with thionyl chloride (SOCl₂) to generate chloride intermediate 11 , isolated as a stable hydrochloride salt. Cyclization under mild conditions (DCM, 0°C) yields the oxazoline core.

  • Yield: 85–90%

  • Advantages: Bench-stable intermediate, tolerance to moisture and oxygen

Step 3: Bipyridine Coupling

The bipyridinyl moiety is introduced via Suzuki-Miyaura cross-coupling between chloride 11 and 2-pyridinylboronic acid. Palladium catalysts (Pd(PPh₃)₄) and base (Na₂CO₃) in dioxane/water afford the final product.

  • Overall yield: 64%

  • Enantiomeric excess: ≥99% (retained from (S)-tert-leucinol)

Table 1: Optimization of Cyclization Conditions

Activation MethodReagentSolventYield (%)Stability
MesylationMsCl, Et₃NTHF35Low
TosylationTsCl, pyridineDCM40Moderate
ChlorinationSOCl₂DCM92High (bench-stable)

Palladium-Catalyzed Cyclative Coupling

A patent by CN114149379A describes a one-step synthesis using palladium acetate, 6'-dimethyl-2,2'-bipyridine ligand, and heptafluorobutyric acid in trifluorotoluene. This method couples cyano-substituted esters with aromatic carboxylic acids (e.g., picolinic acid) at 100–130°C under air.

  • Yield: 60–75% (dependent on substituents)

  • Substrate scope: Tolerates aryl, heteroaryl (pyridyl, thienyl) groups

  • Limitations: Requires excess carboxylic acid (3 equiv) and 24-hour reaction time

Mechanistic Insight : Decarboxylation of the carboxylic acid generates a Pd(II) intermediate, which undergoes cyclization with the nitrile to form the oxazole ring.

Regioselective Dihydrooxazole Formation

A recent ACS Organic Letters study achieves regioselective 2,3-dihydrooxazole synthesis via umpolung strategy. Although the target compound is a 4,5-dihydrooxazole, this method highlights the role of nitrones and alkynyl dithianes in controlling ring position.

  • Conditions: 25°C, air-tolerant, 1-minute reaction

  • Yield: >90%

  • Limitation: Requires further adaptation for 4,5-dihydrooxazoles

Enantiomeric Control and Scalability

Chiral resolution is avoided by using enantiomerically pure (S)-tert-leucinol, which transfers its stereochemistry during amidation. Commercial suppliers (e.g., VulcanChem) confirm ≥97% ee for the final product via chiral HPLC.

Scale-Up Considerations :

  • The three-step route is amenable to multi-gram synthesis (demonstrated at 10-g scale).

  • Palladium-catalyzed methods require optimization for catalyst loading and cost.

Comparative Analysis of Methods

Table 2: Synthetic Routes and Performance Metrics

MethodStarting MaterialStepsYield (%)StereocontrolScalability
Three-Step (Picolinic Acid)Picolinic acid364HighExcellent
Palladium-CatalyzedAromatic carboxylic acid160–75ModerateModerate
Nickel-Catalyzed2-Chloropyridine278*N/AGood

*Yield for bipyridine intermediate.

Chemical Reactions Analysis

Types of Reactions

(S)-2-([2,2’-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bipyridine moiety can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) can be used under appropriate conditions.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated bipyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole exhibit significant antimicrobial properties. A study on related oxazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

CompoundMIC (μmol/L)Bacterial Strain
Compound A6Staphylococcus aureus
Compound B8Escherichia coli
(S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazoleTBDTBD

Anticancer Potential

The anticancer properties of oxazole derivatives have been extensively studied. For instance, several studies have shown that oxazole-containing compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (μM)Reference
NCI-H460 (Lung)10
HepG2 (Liver)15
HCT-116 (Colon)12

Coordination Chemistry

The bipyridine component of (S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole allows it to act as a bidentate ligand in coordination chemistry. This property is particularly useful in the development of metal complexes for catalysis.

Catalytic Applications

Research has shown that bipyridine ligands can facilitate various catalytic processes, including cross-coupling reactions and asymmetric synthesis. The presence of the tert-butyl group may enhance solubility and stability in reaction conditions.

Case Studies

  • Antimicrobial Screening : A study conducted on a series of bipyridine derivatives showed that compounds with similar structural motifs to (S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole had potent antimicrobial activity against resistant strains of bacteria.
  • Anticancer Activity : In vitro studies demonstrated that certain oxazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
  • Catalytic Efficiency : Experimental results indicated that metal complexes formed with bipyridine ligands significantly improved reaction rates in Suzuki coupling reactions compared to traditional catalysts.

Mechanism of Action

The mechanism of action of (S)-2-([2,2’-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole depends on its application:

    Catalysis: As a ligand, it coordinates to metal centers, influencing the electronic environment and facilitating catalytic cycles.

    Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Steric and Electronic Effects

  • tert-Butyl vs. Phenyl Substituents : The tert-butyl group in the target compound provides greater steric hindrance than phenyl, improving enantioselectivity in crowded transition states (e.g., 90% ee vs. 78% ee for phenyl-substituted analogues) .
  • Bipyridin-6-yl vs. Pyridin-2-yl: The bipyridin-6-yl moiety enhances π-backbonding with palladium, stabilizing reactive intermediates more effectively than monodentate pyridin-2-yl groups .

Catalytic Performance

  • In Pd-catalyzed conjugate additions, the target ligand achieves higher enantioselectivity (~90% ee) compared to CF₃-pyridin-2-yl analogues, where electron-withdrawing groups reduce metal-ligand interaction strength .
  • The (R)-enantiomer (2757082-46-3) shows mirrored selectivity, confirming the chirality-transfer mechanism .

Computational Insights

Dispersion-corrected DFT (DFT-D3) studies highlight the role of noncovalent interactions in ligand-metal coordination. The tert-butyl group’s dispersion forces contribute to a 10% increase in binding energy compared to phenyl substituents, rationalizing its superior catalytic activity .

Biological Activity

(S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a compound with the molecular formula C17H19N3OC_{17}H_{19}N_{3}O and a molecular weight of 281.35 g/mol. This compound has garnered attention in various fields, particularly due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C17H19N3OC_{17}H_{19}N_{3}O
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 2095304-34-8
  • PubChem ID : 154730379

Structural Characteristics

The compound features a bipyridine moiety, which is significant for its interactions with biological targets. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Research indicates that (S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole may interact with various biological pathways:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : The bipyridine structure is known to engage in coordination chemistry, which can inhibit certain metalloproteins and enzymes crucial in various metabolic pathways.
  • Antimicrobial Properties : Some derivatives of oxazole compounds have shown antimicrobial activities against a range of pathogens, indicating potential applications in treating infections.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of oxazole derivatives. The findings indicated that compounds similar to (S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole demonstrated significant radical scavenging activity.

Case Study 2: Antimicrobial Efficacy

In a separate investigation reported in Phytotherapy Research, researchers tested various oxazole derivatives against bacterial strains. The results showed that certain compounds exhibited promising antibacterial effects, suggesting potential therapeutic uses.

Comparative Biological Activity Table

Compound NameStructureAntioxidant ActivityAntimicrobial ActivityReference
(S)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazoleStructureModerateEffective against Gram-positive bacteria
Similar Oxazole Derivative 1StructureHighModerate against Gram-negative bacteria
Similar Oxazole Derivative 2StructureLowEffective against fungi

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-2-([2,2'-bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole, and how can yield and purity be optimized?

  • Methodology : A scalable three-step synthesis starting from picolinic acid derivatives has been reported, involving amide formation, chlorination, and cyclization. Critical steps include:

  • Chlorination : Use of thionyl chloride (SOCl₂) to generate stable intermediates .
  • Cyclization : Sodium methoxide (NaOMe) in methanol at 55°C achieves efficient ring closure .
  • Purification : Neutral silica gel (e.g., ZEOprep ECO) avoids decomposition during chromatography .
    • Optimization : Yield improvements (up to 72%) are achieved by controlling reaction temperature and avoiding hydrolytic degradation of intermediates .

Q. How is the stereochemical integrity of the (S)-configured oxazoline moiety verified during synthesis?

  • Methodology : Chiral HPLC and polarimetry ([α]²⁵D values) confirm enantiomeric purity (>99% ee). For example, the (S)-t-BuPyOx derivative exhibits [α]²⁵D = −90.5 (c 1.15, CHCl₃) .
  • Cross-validation : ¹H/¹³C NMR coupling constants (e.g., diastereotopic protons in the oxazoline ring) and X-ray crystallography further validate stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazards : Limited toxicity data, but similar oxazoline derivatives may cause skin/eye irritation.
  • Mitigation : Use PPE (gloves, goggles), avoid inhalation, and rinse exposed areas with water. Neutralize acidic/basic waste streams to prevent ligand degradation .

Advanced Research Questions

Q. How does the bipyridyl-oxazoline ligand influence enantioselectivity in transition-metal-catalyzed reactions?

  • Mechanistic Insight : The rigid bipyridyl backbone and tert-butyl group create a chiral pocket, enhancing steric and electronic discrimination in Cu- or Pd-catalyzed reactions. For example, in oxy-alkynylation of diazo compounds, the ligand induces >90% ee via π-π stacking and van der Waals interactions .
  • Case Study : Copper-catalyzed asymmetric cyclopropanation achieves 84% ee using this ligand, attributed to optimal bite angle (85–90°) and electron-withdrawing pyridyl groups stabilizing metal intermediates .

Q. What computational methods are suitable for modeling the electronic structure and non-covalent interactions of this compound?

  • DFT Recommendations :

  • Hybrid Functionals : B3LYP with exact exchange corrections accurately predicts redox potentials and ligand-metal charge transfer .
  • Dispersion Corrections : Grimme’s D3-BJ method accounts for intramolecular dispersion in the tert-butyl group, reducing errors in bond length predictions (<0.02 Å) .
    • Software : Gaussian 16 or ORCA with def2-TZVP basis sets and solvent (MeOH/CHCl₃) continuum models .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

  • Case Example : Discrepancies in ¹H NMR coupling constants (J = 8.5–10.2 Hz for oxazoline protons) may arise from conformational flexibility. Solutions include:

  • VT-NMR : Variable-temperature studies to identify dynamic effects .
  • DFT-MD : Molecular dynamics simulations correlate experimental splitting with low-energy conformers .

Q. What strategies address low catalytic activity when this ligand is used in aqueous or protic media?

  • Modifications : Introducing hydrophobic substituents (e.g., trifluoromethyl groups) improves solubility and stability in water-organic biphasic systems .
  • Support Immobilization : Grafting the ligand onto mesoporous silica (e.g., SBA-15) enhances recyclability without leaching .

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